molecular formula C24H22Br2N6O B457390 N'-{(E)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

N'-{(E)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

Cat. No.: B457390
M. Wt: 570.3g/mol
InChI Key: UCNJGGDIJNNVRJ-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromobenzyl, phenyl, and pyrazolyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, bromobenzyl halides, and pyrazole derivatives. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
  • (E)-N,1-Bis(4-bromophenyl)methanimine

Uniqueness

N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific combination of bromobenzyl, phenyl, and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C24H22Br2N6O

Molecular Weight

570.3g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C24H22Br2N6O/c1-16-23(26)17(2)32(29-16)15-22(33)28-27-12-20-14-31(13-18-8-10-21(25)11-9-18)30-24(20)19-6-4-3-5-7-19/h3-12,14H,13,15H2,1-2H3,(H,28,33)/b27-12+

InChI Key

UCNJGGDIJNNVRJ-KKMKTNMSSA-N

SMILES

CC1=C(C(=NN1CC(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Br)C)Br

Isomeric SMILES

CC1=C(C(=NN1CC(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Br)C)Br

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Br)C)Br

Origin of Product

United States

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